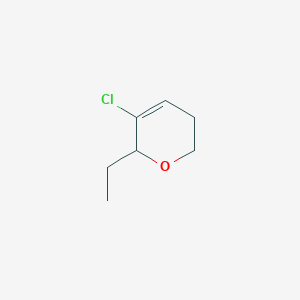

5-Chloro-6-ethyl-3,6-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

62676-72-6 |

|---|---|

Molecular Formula |

C7H11ClO |

Molecular Weight |

146.61 g/mol |

IUPAC Name |

5-chloro-6-ethyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C7H11ClO/c1-2-7-6(8)4-3-5-9-7/h4,7H,2-3,5H2,1H3 |

InChI Key |

PVTWVGOMCZKOTK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=CCCO1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 6 Ethyl 3,6 Dihydro 2h Pyran and Analogous Halogenated Dihydropyran Ring Systems

Prins-Type Cyclization Strategies for Halogenated Dihydropyrans

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, is a powerful method for constructing oxygen-containing heterocycles. uva.eswikipedia.org Variations of this reaction, utilizing different Lewis acids and substrates, have been tailored for the synthesis of halogenated dihydropyrans. The general mechanism involves the acid-catalyzed generation of an oxocarbenium ion, which then undergoes cyclization via attack by the alkene. uva.esnih.gov The resulting carbocation is subsequently trapped by a nucleophile, such as a halide, present in the reaction medium. wikipedia.orguva.es

The coupling of homopropargylic alcohols with aldehydes or ketones in the presence of a Lewis acid provides a direct route to dihydropyran derivatives. orientjchem.orgorientjchem.org This approach has been refined through the use of various catalytic systems to enhance yield, efficiency, and environmental compatibility.

Ytterbium(III) chloride has been demonstrated as an effective reagent for promoting the Prins-type cyclization between epoxides and homopropargylic alcohols. researchgate.net This methodology yields the corresponding 4-chloro-5,6-dihydro-2H-pyran derivatives in high yields under mild reaction conditions. researchgate.net The reaction proceeds smoothly with a variety of substituted epoxides and homopropargylic alcohols, showcasing its utility in generating a library of dihydropyran structures. researchgate.net

Table 1: Ytterbium(III) Chloride Mediated Synthesis of Dihydropyran Derivatives

| Entry | Epoxide | Homopropargylic Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Styrene oxide | 3-Butyn-1-ol | 4-Chloro-5,6-dihydro-2-phenyl-2H-pyran | 92 |

| 2 | Propylene oxide | 3-Butyn-1-ol | 4-Chloro-5,6-dihydro-2-methyl-2H-pyran | 88 |

| 3 | Cyclohexene oxide | 3-Butyn-1-ol | Octahydro-4-chloro-chromene | 90 |

| 4 | Styrene oxide | 4-Phenyl-3-butyn-1-ol | 4-Chloro-5,6-dihydro-2,5-diphenyl-2H-pyran | 94 |

Data derived from research on Prins type cyclization reactions. researchgate.net

An efficient and environmentally friendly protocol for the synthesis of 4-chloro-5,6-dihydro-2H-pyran derivatives utilizes Bismuth(III) chloride (BiCl₃) as a catalyst under microwave irradiation. niscpr.res.in This method involves the reaction of various aldehydes and ketones with homopropargylic alcohols. niscpr.res.in The use of microwave assistance significantly accelerates the reaction, often leading to completion within seconds, under solvent-free conditions. niscpr.res.in BiCl₃ is an attractive catalyst due to its low toxicity, low cost, and stability. niscpr.res.insemanticscholar.org The process is characterized by mild conditions, cleaner reactions, and good to excellent yields. niscpr.res.in

Table 2: BiCl₃-Catalyzed Microwave-Assisted Synthesis of Dihydropyrans

| Entry | Carbonyl Compound | Homopropargylic Alcohol | Product | Time (s) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 3-Butyn-1-ol | 4-Chloro-5,6-dihydro-2-phenyl-2H-pyran | 20 | 70 |

| 2 | 4-Chlorobenzaldehyde | 3-Butyn-1-ol | 4-Chloro-2-(4-chlorophenyl)-5,6-dihydro-2H-pyran | 25 | 85 |

| 3 | Cyclohexanone | 3-Butyn-1-ol | 4'-Chlorospiro[cyclohexane-1,2'-[2H]pyran]-5',6'-dihydro | 30 | 80 |

| 4 | Acetophenone | 3-Butyn-1-ol | 4-Chloro-5,6-dihydro-2-methyl-2-phenyl-2H-pyran | 30 | 82 |

Data reflects the synthesis of dihydropyran derivatives using BiCl₃ under microwave irradiation. niscpr.res.in

Lewis acidic chloroaluminate ionic liquids, such as 1-n-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃), serve as effective dual-role catalyst-solvents for the synthesis of 4-chloro-5,6-dihydro-2H-pyran derivatives. orientjchem.orgorientjchem.orgorganic-chemistry.org These ionic liquids facilitate the Prins cyclization of aldehydes and ketones with homopropargylic alcohols, producing the desired products in excellent yields and short reaction times at room temperature. orientjchem.orgorganic-chemistry.org The Lewis acidity of these ionic liquids can be tuned by varying the mole fraction of AlCl₃, and they offer advantages such as negligible vapor pressure, making them environmentally benign alternatives to volatile organic solvents. orientjchem.orgorientjchem.orgnih.gov The reactions are often clean, proceeding with high diastereoselectivity. organic-chemistry.org

Table 3: Synthesis of 4-Chloropyrans using Chloroaluminate Ionic Liquids

| Entry | Aldehyde/Ketone | Homopropargylic Alcohol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 3-Butyn-1-ol | 4-Chloro-5,6-dihydro-2-phenyl-2H-pyran | 90 |

| 2 | Heptanal | 3-Butyn-1-ol | 4-Chloro-2-hexyl-5,6-dihydro-2H-pyran | 85 |

| 3 | Cyclohexanone | 3-Butyn-1-ol | 4'-Chlorospiro[cyclohexane-1,2'-[2H]pyran]-5',6'-dihydro | 88 |

| 4 | 4-Nitrobenzaldehyde | 3-Butyn-1-ol | 4-Chloro-2-(4-nitrophenyl)-5,6-dihydro-2H-pyran | 92 |

Data derived from studies on Prins cyclizations in chloroaluminate ionic liquids. orientjchem.orgorganic-chemistry.org

The mechanism for the formation of 4-chloro-dihydropyran derivatives in Lewis acid-catalyzed Prins-type cyclizations generally begins with the activation of the carbonyl group by the Lewis acid. wikipedia.orgresearchgate.net In the reaction involving homopropargylic alcohols, the alcohol attacks the activated carbonyl carbon. niscpr.res.in This is followed by an intramolecular cyclization onto the alkyne moiety, which generates a vinyl or dihydropyran carbonium ion intermediate. niscpr.res.inuva.es This cationic intermediate is then trapped by a chloride nucleophile, which is available from the Lewis acid catalyst (e.g., YbCl₃, BiCl₃, or chloroaluminate ionic liquids), to form the final 4-chloro-5,6-dihydro-2H-pyran product. niscpr.res.inuva.es The stability of the cyclic carbocation plays a key role in the reaction pathway. uva.es

Lewis Acid-Catalyzed Cyclizations Utilizing Homopropargylic Alcohols

Stereoselective Approaches to 3,6-Dihydropyran Synthesis

Achieving stereocontrol in the synthesis of dihydropyran rings is crucial, as the biological activity of many natural products containing this core depends on their stereochemistry. Several methodologies have been developed to produce 3,6-dihydropyrans with high levels of diastereoselectivity.

One effective strategy is the silyl-Prins cyclization, which utilizes vinylsilyl alcohols as substrates. uva.esrsc.org The reaction of (E)-vinylsilyl alcohols with various aldehydes, mediated by a Lewis acid, can provide cis-2,6-disubstituted dihydropyrans in moderate to good yields. uva.es The stereoselectivity arises from a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric interactions. nih.gov The use of vinylsilanes offers advantages such as higher reaction rates and selectivities compared to simple alkenes. uva.es Computational studies support a mechanism involving the formation of an E-oxocarbenium ion, followed by a 6-endo cyclization. uva.es This methodology has proven to be effective for a range of alkyl and electron-deficient aromatic aldehydes, consistently favoring the formation of the cis-2,6-disubstituted products. rsc.org

Diastereoselective Strategies for Substituted Dihydropyrans

The spatial arrangement of substituents on the dihydropyran ring is crucial for its biological activity. Diastereoselective strategies aim to control this three-dimensional orientation, leading to the preferential formation of one diastereomer over others.

A highly effective and diastereoselective method for synthesizing trans-2,6-disubstituted-5-methyl-3,6-dihydropyran systems has been developed utilizing a zinc-catalyzed tandem reaction. nih.govthieme-connect.com This strategy commences with δ-hydroxy α-methyl α,β-unsaturated aldehydes and allyltrimethylsilane, which in the presence of a catalytic amount of zinc bromide (ZnBr₂), undergo a tandem isomerization and C–O/C–C bond formation. nih.govthieme-connect.com This process yields the desired trans-dihydropyran structures with high diastereoselectivity and in excellent yields. nih.gov

The reaction's utility has been showcased in the stereoselective construction of the bicyclic core of complex natural products like penostatin B. nih.govthieme-connect.com The mild reaction conditions and the high degree of stereocontrol make this zinc-catalyzed approach a valuable tool for the synthesis of complex molecules containing the dihydropyran framework. nih.gov

Table 1: Selected Examples of Zinc-Catalyzed Synthesis of trans-2,6-Disubstituted-5-methyl-3,6-dihydropyrans

| Entry | Starting Aldehyde | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | (E)-2-methyl-5-phenylpent-2-en-1,5-diol | (2R,6S)-2-benzyl-5-methyl-3,6-dihydro-2H-pyran | 92 | >99:1 |

| 2 | (E)-5-(benzyloxy)-2-methylpent-2-enal | (2R,6S)-2-((benzyloxy)methyl)-5-methyl-3,6-dihydro-2H-pyran | 95 | >99:1 |

| 3 | (E)-2-methyl-5-(4-methoxybenzyloxy)pent-2-enal | (2R,6S)-2-((4-methoxybenzyloxy)methyl)-5-methyl-3,6-dihydro-2H-pyran | 94 | >99:1 |

Data sourced from Mohapatra, D. K., et al. (2015). nih.gov

Oxonium-ene cyclization represents another powerful strategy for the diastereoselective synthesis of substituted dihydropyrans. This reaction can be efficiently catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) under mild conditions. rsc.org The process involves the reaction of aldehydes or epoxides with substrates like ethyl 3-alkyl-3-hydroxy-5-methylhex-5-enoate. rsc.org This methodology is noted for its excellent yields and high diastereoselectivity, providing a direct route to functionalized dihydropyran rings. rsc.org The resulting dihydropyrans, featuring an ester functionality at the C-2 position, are versatile intermediates for further synthetic transformations. rsc.org

Ring-Closing Metathesis (RCM) for Dihydropyran Construction

Ring-closing metathesis (RCM) has emerged as a prominent and versatile tool for the formation of various cyclic structures, including dihydropyrans. researchgate.netacs.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethene. nih.gov The diastereochemical outcome of RCM in the synthesis of dihydropyrans can be influenced by factors such as the steric bulk of substituents on the diene precursor. nih.gov By carefully designing the substrate, a high degree of stereocontrol can be achieved. nih.gov RCM has been successfully applied in the total synthesis of numerous natural products containing dihydrofuran and dihydropyran rings. researchgate.netacs.org

Enantioselective Organocatalytic Approaches to Related Dihydropyranones

While the focus is on dihydropyrans, the synthesis of the closely related dihydropyranones also provides valuable insights into constructing the core heterocyclic ring. Enantioselective organocatalysis has proven to be a powerful strategy for the asymmetric synthesis of these compounds. Chiral secondary amines can catalyze the reaction between α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds to afford functionalized 3,4-dihydropyran derivatives with high enantioselectivity. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts in the kinetic resolution of racemic mixtures to produce tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereomeric and enantiomeric ratios. rsc.org These methods offer a metal-free alternative for the construction of chiral dihydropyranone scaffolds. nih.govrsc.org

Multicomponent Reaction (MCR) Strategies for Dihydropyran Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules.

The development of green and efficient one-pot methodologies for the synthesis of dihydropyran derivatives is an area of active research. These methods often utilize environmentally benign solvents or solvent-free conditions and may employ reusable catalysts. thieme-connect.com For instance, the one-pot synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction under solvent-free grinding conditions, resulting in excellent yields. Similarly, the synthesis of 4H-pyran derivatives can be accomplished through a three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, often catalyzed by a base in an environmentally friendly solvent like ethanol/water. These MCRs provide rapid and sustainable access to a diverse range of dihydropyran-containing heterocyclic scaffolds. thieme-connect.com

Heterogeneous and Recyclable Catalysts in MCRs (e.g., ZrCl4@Arabic Gum)

Multicomponent reactions (MCRs) have become a cornerstone of green chemistry, enabling the synthesis of complex molecules in a single step from three or more reactants. ajchem-a.com The efficiency and sustainability of MCRs are significantly enhanced by the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused.

A notable example is the use of zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) as a heterogeneous and recyclable Lewis acid catalyst. ajchem-a.comajgreenchem.com This catalyst has proven effective in the one-pot, solvent-free synthesis of dihydropyran derivatives. ajchem-a.comajchem-a.com The process typically involves the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, such as ethyl acetoacetate. ajchem-a.com

The ZrCl4@Arabic Gum catalyst offers several advantages, including high reaction efficiency, short reaction times, simple operational procedures, and the ability to be recycled without a significant loss of catalytic activity. ajchem-a.comajgreenchem.com The reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization to yield the dihydropyran scaffold. mdpi.com

Table 1: Synthesis of Dihydropyran Derivatives using ZrCl4@Arabic Gum Catalyst

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 10 | 98 |

| 2 | 4-Chlorobenzaldehyde | 15 | 95 |

| 3 | Benzaldehyde | 20 | 92 |

| 4 | 4-Methylbenzaldehyde | 20 | 90 |

| 5 | 2,4-Dichlorobenzaldehyde | 15 | 94 |

This table is generated based on data for analogous dihydropyran syntheses to illustrate the catalyst's efficiency.

Catalytic Dehydrative Routes for Alkenyl-Substituted Dihydropyrans

Catalytic dehydrative methods represent an atom-economical approach to forming chemical bonds, with water as the sole byproduct. organic-chemistry.org In the context of dihydropyran synthesis, these routes are particularly useful for creating alkenyl-substituted structures.

One such method involves the use of a dirhenium heptoxide (Re2O7) catalyst to mediate the cyclization of monoallylic 1,5-diols. nih.gov This process begins with the Re2O7-mediated ionization of the diol to form an allylic cation. This reactive intermediate then undergoes an intramolecular cyclization reaction, where the distal hydroxyl group attacks the cation to form the dihydropyran ring. nih.gov A significant feature of this methodology is its stereoselectivity; the reactions often favor the formation of 2,6-trans-stereoisomers, which is attributed to the minimization of steric interactions in a boat-like transition state. nih.gov This dehydrative approach provides a direct and efficient pathway to substituted dihydropyrans from readily available diol precursors. nih.govresearchgate.net

Convergent Synthesis of Dihydropyran Cores

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then assembled in the final stages. This approach is often more efficient and higher-yielding than linear synthesis for complex molecules. Several convergent strategies have been developed for the construction of dihydropyran cores. nih.gov

A powerful tool for the convergent synthesis of dihydropyrans is the Prins cyclization and its variants, such as the silyl-Prins reaction. mdpi.comnih.gov This methodology involves the reaction of an aldehyde with a homoallylic alcohol or its silyl (B83357) ether derivative in the presence of a Lewis acid. mdpi.com The reaction proceeds through an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to furnish the dihydropyran ring. mdpi.com The use of alkenyl silanes as nucleophiles in this process allows for the synthesis of oxacycles containing a double bond with high reaction rates and selectivity. nih.gov

Another innovative convergent method is the diastereoselective tandem Stille-oxa-electrocyclization reaction, which provides rapid access to complex polycyclic pyran systems. nih.gov These convergent approaches are highly valued for their ability to efficiently assemble the core structure of complex natural products containing the dihydropyran motif. nih.gov

Table 2: Comparison of Convergent Synthetic Strategies for Dihydropyrans

| Strategy | Key Reaction | Reactants | Key Features |

| Silyl-Prins Cyclization | Intramolecular cyclization | Aldehyde, Alkenyl Silane | High stereoselectivity, forms unsaturated pyrans. mdpi.comnih.gov |

| Stille-Oxa-Electrocyclization | Tandem Stille coupling and 6π-electrocyclization | Vinyl stannane, Acyl halide | Rapid construction of polycyclic systems. nih.gov |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition | Diene, Aldehyde/Ketone | High regio- and stereoselectivity. nih.govresearchgate.net |

Challenges and Innovations in Halogenated Dihydropyran Synthetic Routes

The synthesis of halogenated dihydropyrans, such as 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran, presents unique challenges that require innovative solutions.

Challenges:

Stereocontrol: Introducing halogens into the dihydropyran ring can create significant steric challenges. For instance, 1,3-diaxial repulsion between halogen substituents can influence the conformational preference of the pyran ring, making it difficult to control the desired stereochemistry. beilstein-journals.org

Competing Reaction Pathways: In many synthetic routes, the desired cyclization can compete with alternative reaction pathways. During silyl-Prins cyclizations, for example, side reactions like oxonia-Cope transposition and Peterson elimination can occur, leading to complex product mixtures and lower yields of the target dihydropyran. mdpi.com

Regioselectivity: Controlling the position of the halogen and other substituents on the dihydropyran ring is a significant hurdle. Achieving high regioselectivity is crucial for the synthesis of a specific isomer.

Innovations:

Advanced Catalysis: The development of novel catalysts is a key area of innovation. For instance, halo-substituted molybdenum alkylidene catalysts have been developed for direct olefin cross-metathesis to generate Z-alkenyl halides, which are valuable precursors for halogenated heterocycles. nih.gov

Methodology Refinement: Optimizing reaction conditions and employing specific synthetic methodologies can overcome challenges. The silyl-Prins reaction, for example, has emerged as a robust method for selectively synthesizing disubstituted dihydropyrans when mediated by specific Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov

Enabling Technologies: Modern technologies are being applied to improve synthetic efficiency and control. Flow chemistry, which utilizes microfluidic devices and automated platforms, allows for precise control over reaction parameters like temperature and mixing, leading to improved yields and selectivity. jocpr.com Automation and computer-aided design tools are also accelerating the development of optimal synthetic routes. jocpr.com

Table 3: Challenges and Innovations in Halogenated Dihydropyran Synthesis

| Challenge | Innovative Solution / Approach |

| Stereocontrol (e.g., 1,3-diaxial repulsion) | Development of highly stereoselective catalysts; Conformational analysis to predict stable isomers. beilstein-journals.org |

| Competing Side Reactions (e.g., Peterson elimination) | Fine-tuning of Lewis acids and reaction conditions; Use of specific methodologies like the silyl-Prins reaction. mdpi.comnih.gov |

| Regioselectivity | Use of directing groups; Development of regio- and stereoselective reactions like the hetero-Diels-Alder reaction. nih.gov |

| Low Efficiency / Yields | Application of flow chemistry for precise reaction control; High-throughput screening of catalysts and conditions. jocpr.com |

Chemical Reactivity and Transformation Pathways of 5 Chloro 6 Ethyl 3,6 Dihydro 2h Pyran Scaffolds

Reactions at the Carbon-Carbon Double Bond of Dihydropyrans

The alkene functionality within the 3,6-dihydro-2H-pyran ring is electron-rich, making it susceptible to attack by electrophiles. This reactivity is fundamental to the functionalization of this class of compounds.

Electrophilic halogenation is a characteristic reaction of alkenes. In the case of dihydropyrans, halogens like chlorine (Cl₂) and bromine (Br₂) can add across the double bond to yield vicinal dihalides. sigmaaldrich.comwikipedia.org The reaction typically proceeds through a cyclic halonium ion intermediate. leah4sci.com This intermediate is formed when the alkene's pi electrons attack the halogen molecule, displacing a halide ion. wikipedia.org The resulting three-membered ring is then opened by a backside attack of the halide ion, leading to an anti-addition product where the two halogen atoms are on opposite faces of the ring. youtube.com

For a dihydropyran, this reaction would result in the formation of a dihalo-tetrahydropyran. sigmaaldrich.com The regioselectivity and stereoselectivity of this addition can be influenced by the substituents already present on the pyran ring.

Table 1: Representative Halogenation of Dihydropyran Systems

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran | Br₂ or Cl₂ | 2,3-Dibromo- or 2,3-Dichlorotetrahydropyran | Electrophilic Addition |

The double bond in dihydropyrans can also undergo oxidative functionalization, leading to the formation of epoxides or diols.

Epoxidation: This reaction involves the addition of an oxygen atom across the double bond to form a three-membered ring called an epoxide. Common reagents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is stereospecific, with the oxygen atom adding to one face of the double bond, preserving the stereochemistry of the starting alkene. Epoxidation can be catalyzed by various metal complexes, which can offer high selectivity. researchgate.netorganic-chemistry.org

Dihydroxylation: This process converts the alkene into a vicinal diol (a glycol), with two hydroxyl (-OH) groups on adjacent carbons. libretexts.org Dihydroxylation can proceed through two different stereochemical pathways:

Syn-dihydroxylation: This results in the two hydroxyl groups being on the same side of the ring. Reagents like osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation. libretexts.orgchemistrysteps.com These reactions proceed through a cyclic intermediate that, upon hydrolysis, yields the syn-diol. chemistrysteps.com

Anti-dihydroxylation: This leads to the hydroxyl groups being on opposite sides of the ring. This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

Table 2: Oxidative Functionalization of Alkenes

| Reaction | Typical Reagents | Product Stereochemistry |

|---|---|---|

| Epoxidation | mCPBA, Peroxy acids | Syn addition of oxygen |

| Syn-dihydroxylation | OsO₄, cold basic KMnO₄ | Syn addition of -OH groups |

| Anti-dihydroxylation | 1. mCPBA 2. H₃O⁺ | Anti addition of -OH groups |

Nucleophilic Reactivity and Ring Transformations of Halogenated Dihydropyrans

The presence of a chlorine atom on the dihydropyran ring introduces a site for nucleophilic attack. The carbon atom bonded to the more electronegative chlorine atom bears a partial positive charge, making it an electrophilic center. libretexts.org This allows for a variety of substitution reactions.

Carbon-based nucleophiles can be used to form new carbon-carbon bonds at the position of the chlorine atom. orgoreview.com

Enolates: These are carbon nucleophiles derived from carbonyl compounds. They can displace the chloride in a nucleophilic substitution reaction, a process often used in the synthesis of more complex molecules. orgoreview.com

Organometallic Compounds: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent carbon nucleophiles. msu.edupharmacy180.com They readily react with alkyl halides in nucleophilic substitution reactions. youtube.com However, with allylic halides like 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran, both direct (Sₙ2) and allylic (Sₙ2') substitution pathways are possible. The choice of organometallic reagent and reaction conditions can influence the regioselectivity of the attack. For instance, organocuprates (Gilman reagents) are known to favor allylic substitution. orgoreview.com

Nitrogen-based nucleophiles, such as amines and hydrazines, can also displace the chlorine atom to form new carbon-nitrogen bonds. libretexts.org These reactions are fundamental in the synthesis of nitrogen-containing heterocyclic compounds. acs.org The reaction of a halogenated dihydropyran with an amine would lead to the corresponding amino-dihydropyran. nih.gov Similarly, reaction with hydrazine (B178648) can lead to hydrazinyl-dihydropyrans, which can be valuable intermediates for further transformations. researchgate.net

Table 3: Examples of Nucleophilic Substitution on Halogenated Heterocycles

| Substrate | Nucleophile | Product Type |

|---|---|---|

| 4-Chloro-pyrano[3,2-c]quinoline-dione | Amines | 4-Amino-pyrano[3,2-c]quinoline-dione |

| 4-Chloro-pyrano[3,2-c]quinoline-dione | Hydrazine | Ring-transformed pyrazolone (B3327878) derivatives |

| 5-Chloroindolizines | Various N- and C-nucleophiles | 5-Substituted indolizines |

Data based on reactions of similar chloro-heterocyclic systems. nih.govresearchgate.net

Dehydrohalogenation is an elimination reaction in which a hydrogen halide is removed from a molecule. In the case of this compound, treatment with a strong base could potentially lead to the elimination of HCl. This would result in the formation of a new double bond, leading to a pyran derivative with a conjugated diene system. The regioselectivity of this elimination would depend on the availability of abstractable protons and the stereochemical requirements of the elimination pathway (typically anti-periplanar for an E2 mechanism).

Dihydropyran Ring Opening Reactions

The dihydropyran ring, particularly in the presence of activating functional groups, is susceptible to ring-opening reactions, often catalyzed by acidic conditions. In such reactions, the ether oxygen is protonated, creating a good leaving group and facilitating nucleophilic attack at one of the adjacent carbon atoms (C2 or C6).

For a molecule like this compound, an acid-catalyzed ring-opening would likely proceed via protonation of the ring oxygen. This is followed by the cleavage of a carbon-oxygen bond. The subsequent nucleophilic attack would lead to a variety of potential products, depending on the reaction conditions and the nucleophile employed. The regioselectivity of the attack would be influenced by the electronic and steric effects of the substituents. The ethyl group at C6 provides some steric hindrance but also stabilizes an adjacent positive charge through hyperconjugation. Conversely, the electron-withdrawing chloro group at C5 would destabilize a positive charge on the adjacent C6 atom. This interplay of effects dictates the preferred site of nucleophilic attack and the stability of any intermediates.

Thermal Decomposition Studies of Dihydropyrans

The thermal decomposition of dihydropyrans has been a subject of both experimental and computational investigation. These studies reveal that the decomposition of 3,6-dihydro-2H-pyran and its derivatives typically proceeds through a homogeneous, unimolecular, and concerted reaction mechanism. mdpi.com This process involves a retro-Diels-Alder type reaction, occurring via a six-membered cyclic transition state. mdpi.comresearchgate.net

Computational and Experimental Analysis of Reaction Mechanisms

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the thermal decomposition of dihydropyran scaffolds. mdpi.com For the parent 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives like 4-methyl-3,6-dihydro-2H-pyran (MDHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), the decomposition is understood to occur through a concerted mechanism involving a six-membered transition state. mdpi.comresearchgate.net In this mechanism, electron movement within the ring leads to the simultaneous breaking of the O1-C6 and C2-C3 bonds and the formation of new double bonds. mdpi.com This pathway results in the formation of an aldehyde and a conjugated diene. For example, the decomposition of DHP yields formaldehyde (B43269) and 1,3-butadiene (B125203), while DMDHP produces acetaldehyde (B116499) and 1,3-pentadiene (B166810). mdpi.com

For this compound, a similar concerted mechanism is anticipated. The decomposition would lead to the cleavage of the pyran ring to form 1,3-butadiene and 2-chloro-2-butenal, although the specific products would depend on the precise electronic rearrangement, which is influenced by the substituents.

Influence of Substituent Effects on Activation Energies

Substituents on the dihydropyran ring have a marked effect on the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) of the thermal decomposition reaction. Computational studies on methyl-substituted 3,6-dihydro-2H-pyrans have shown that the presence of methyl groups generally lowers the activation energy, thereby favoring thermal decomposition. mdpi.com

The stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com It has been observed that substituents at the 2 and 6 positions are particularly effective at lowering the activation barrier. mdpi.com For instance, the activation free energy for 2-methyl-3,6-dihydro-2H-pyran was calculated to be 182 kJ·mol⁻¹, compared to 196 kJ·mol⁻¹ for the unsubstituted DHP. mdpi.com

Table 1: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives at 600 K

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) |

|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 215 | 196 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 216 | 190 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 202 | 183 |

| 2-methyl-3,6-dihydro-2H-pyran | 202 | 182 |

| 6-methyl-3,6-dihydro-2H-pyran | 204 | 184 |

Data sourced from a computational study using the PBE0/6-311+G(d,p) level of theory. mdpi.com

Transition State Structures and Polarity in Decomposition Pathways

The transition states in the thermal decomposition of dihydropyrans are described as highly asymmetric activated complexes with some polar character. mdpi.com In this state, the breaking of the O1-C6 bond is typically more advanced than the cleavage of the C2-C3 bond. mdpi.com This asymmetry can lead to the development of partial charges, with a positive charge forming on C2 and a negative charge on the oxygen atom. mdpi.com

The polarity of the transition state is influenced by the substituents on the ring. Computational results for methyl-substituted dihydropyrans show varying polarities for their respective transition states. mdpi.com

Table 2: Calculated Polarity of Transition State Structures in Dihydropyran Decomposition

| Compound | Transition State Polarity (Debyes) |

|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 2.0209 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 2.9355 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 1.5443 |

Data sourced from a computational study. mdpi.com

Advanced Spectroscopic Characterization and Computational Chemical Analysis of Dihydropyran Systems

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran is expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

The most prominent feature in the IR spectrum will be the C-O-C stretching vibration of the ether linkage in the dihydropyran ring, which is expected to appear in the region of 1050-1150 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups will appear around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) |

| C-H (alkane) | 2850 - 3000 |

| C-O (ether) | 1050 - 1150 |

| C-Cl | 600 - 800 |

Note: These are predicted values based on typical ranges for similar functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern will provide further structural information. Common fragmentation pathways for dihydropyrans involve the loss of small neutral molecules or radicals. For this compound, fragmentation could involve the loss of the ethyl group, the chlorine atom, or cleavage of the dihydropyran ring. The analysis of these fragment ions can help to confirm the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - Cl]⁺ | Loss of the chlorine atom |

Note: The relative intensities of these fragments will depend on their stability.

Computational Chemistry Methodologies in Dihydropyran Research

Computational chemistry has emerged as an indispensable tool in the study of dihydropyran systems. It facilitates a detailed understanding of molecular properties and the mechanisms of complex organic reactions. rsc.org By modeling these systems at a molecular level, researchers can predict and rationalize chemical phenomena with high accuracy.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules like dihydropyrans. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.comnih.gov This method offers a favorable balance between computational cost and accuracy, making it ideal for studying complex reaction mechanisms. mdpi.com

In the context of dihydropyran synthesis, such as through Diels-Alder reactions, DFT is employed to map out potential energy surfaces and elucidate reaction pathways. researchgate.net For instance, DFT calculations can predict whether a reaction will proceed through a concerted, single-step mechanism or a stepwise pathway involving intermediates. pku.edu.cnrsc.org Studies on the thermal decomposition of dihydropyran derivatives have utilized DFT to analyze concerted mechanisms involving six-membered cyclic transition states. mdpi.com Similarly, the mechanisms of cycloaddition reactions forming heterocyclic systems are frequently investigated using various DFT functionals, such as B3LYP, M06, and M06-2X, to model different proposed pathways, including radical-mediated or concerted cycloadditions. mdpi.comresearchgate.net

Researchers often use specific DFT functionals and basis sets to optimize the geometries of reactants, products, and transition states. For example, the B3LYP functional combined with the 6-31G* basis set has been used to analyze the feasibility of Diels-Alder reactions for dihydropyran synthesis. researchgate.net More advanced levels of theory, such as B3LYP/aug-cc-pVTZ, are used for detailed analyses of reaction energetics, including those involving tetrahydropyran (B127337) radicals. montclair.edu

Analysis of Chemoselectivity, Regioselectivity, and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, are fundamental to the synthesis of the dihydropyran ring. These reactions often present challenges regarding selectivity, where multiple products can be formed. Computational chemistry provides powerful tools to predict and understand the chemoselectivity (which functional groups react), regioselectivity (the orientation of the reacting molecules), and stereoselectivity (the spatial arrangement of the atoms in the product). rsc.org

DFT calculations are instrumental in determining the kinetic and thermodynamic favorability of different reaction channels. nih.gov By calculating the activation energies (Ea) for all possible pathways, researchers can identify the most likely product. For example, in the hetero-Diels-Alder reaction leading to a dihydropyran, DFT can predict the preferred regioisomeric product by comparing the activation barriers of the different approaches. researchgate.net A lower activation energy corresponds to a faster reaction rate, thus indicating the kinetically favored product. mdpi.com Computational studies have successfully predicted the correct regioisomer in reactions forming 2-methoxy-3,4-dihydropyran. researchgate.net These predictive capabilities are crucial for designing efficient and selective synthetic routes. nih.gov

The table below presents hypothetical activation energy data from a DFT study on a cycloaddition reaction, illustrating how computational results can predict selectivity.

| Reaction Pathway | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) |

| Pathway 1 | Ortho | Endo | 18.5 |

| Pathway 2 | Ortho | Exo | 20.1 |

| Pathway 3 | Meta | Endo | 23.4 |

| Pathway 4 | Meta | Exo | 25.0 |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. | |||

| In this example, the ortho-endo product (Pathway 1) is the kinetically preferred product due to its lower activation energy. |

Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to explain the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. unesp.brucsb.edu The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). taylorandfrancis.comyoutube.com

The energy gap between the HOMO and LUMO is a critical indicator of reactivity; a smaller gap generally implies a more facile reaction. taylorandfrancis.com In the formation of dihydropyrans via cycloaddition, FMO analysis helps to explain the observed regioselectivity. nih.gov The reaction is favored to occur between the atoms where the coefficients of the HOMO and LUMO are largest. youtube.com

Common Reactivity Descriptors Calculated via DFT:

| Descriptor | Symbol | Formula | Description |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. nih.gov |

| Molecular Hardness | η | (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution. nih.gov |

| Electrophilicity Index | ω | µ² / (2η) | Quantifies the ability of a species to accept electrons. nih.govnih.gov |

| Ionization Potential | IP | -E_HOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity | EA | -E_LUMO | The energy released when an electron is added. nih.gov |

| This is an interactive data table based on conceptual DFT principles. |

These descriptors help to classify reactants and predict the nature of electron flow during a reaction. For instance, in polar cycloadditions, a large difference in the electrophilicity index between the reactants indicates a significant charge transfer in the transition state. nih.gov

Modeling of Transition States and Reaction Pathways

A central goal of computational mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. mdpi.comyoutube.com The structure and energy of the TS determine the kinetics of the reaction. researchgate.net

DFT calculations are used to locate the precise geometry of transition states. mdpi.com Methods like the synchronous transit-guided quasi-Newton (QST2) method are employed to find an initial guess for the TS structure, which is then fully optimized. mdpi.com Once a TS is located, a vibrational frequency calculation is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. mdpi.commdpi.com

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. montclair.edumdpi.com The IRC traces the minimum energy path downhill from the transition state, ensuring it leads to the correct reactant and product wells on the potential energy surface. montclair.edu This comprehensive analysis of the reaction pathway provides a detailed, step-by-step picture of the chemical transformation, revealing bond-forming and bond-breaking processes. For example, analysis of TS geometries can show whether a cycloaddition reaction is synchronous (both new bonds form simultaneously) or asynchronous (one bond forms ahead of the other). researchgate.net

Strategic Applications of Dihydropyran Scaffolds in Complex Chemical Synthesis

Dihydropyrans as Versatile Precursors for Functionalized Tetrahydropyrans

Dihydropyrans are highly valuable intermediates for the synthesis of tetrahydropyrans (THPs), which are core structures in many natural products. The conversion of a dihydropyran to a tetrahydropyran (B127337) involves the saturation of the endocyclic double bond, a transformation that can be achieved with high stereocontrol, allowing for the precise installation of stereocenters.

Various synthetic methods are employed for this conversion, including catalytic hydrogenation and hydroalkoxylation. For instance, platinum-catalyzed hydroalkoxylation of hydroxy olefins has been shown to tolerate a wide range of functional groups. organic-chemistry.org Gold(I)-catalyzed cyclization of chiral monoallylic diols also produces tetrahydropyrans with high stereoselectivity. organic-chemistry.org The reactivity of the double bond in the dihydropyran ring also allows for other functionalizations. For example, acids like HCl and HBr can add across the double bond to create 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are themselves versatile, reacting with Grignard reagents to form 2-alkyltetrahydropyrans or with silver cyanide to yield 2-cyanotetrahydropyran. sigmaaldrich.com

A significant advancement in this area is the use of silyl-Prins cyclization, which employs vinylsilyl alcohols to prepare dihydropyrans that can be subsequently converted to functionalized tetrahydropyrans. nih.gov This method provides excellent stereoselectivity, typically favoring cis-2,6-disubstituted products. nih.gov

| Transformation Method | Reagents/Catalyst | Product Type | Reference |

| Catalytic Hydroalkoxylation | Platinum catalyst | Functionalized THPs | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Gold(I) catalyst | Stereoselective THPs | organic-chemistry.org |

| Halogenation | HCl, HBr | 2-Halotetrahydropyrans | sigmaaldrich.com |

| Silyl-Prins Cyclization | InCl₃ or TMSOTf | cis-2,6-Disubstituted Dihydropyrans | nih.gov |

Integration into Natural Product Total Synthesis

The dihydropyran motif is a common feature in a wide array of complex natural products, making its efficient synthesis a key goal for organic chemists. nih.govchim.itnih.gov Methodologies that construct this ring system are therefore critical in the total synthesis of these bioactive molecules.

Dihydropyran rings are integral components of many macrocyclic and polyketide natural products known for their potent biological activities.

Laulimalide : This 20-membered macrolide, isolated from marine sponges, exhibits powerful antitumor properties. nih.gov Its complex structure features two distinct dihydropyran rings. In a notable total synthesis of (-)-laulimalide, the construction of these dihydropyran units was achieved using a palladium-catalyzed stereospecific ring construction. nih.gov Another approach utilized a ring-closing olefin metathesis with Grubbs' catalyst as the key step to form the dihydropyran rings. nih.gov

Penostatin B : While specific synthesis details involving 5-Chloro-6-ethyl-3,6-dihydro-2H-pyran are not prominent in the provided results, the general importance of dihydropyran scaffolds in similar natural products is well-established. Synthetic strategies often rely on cycloaddition reactions or intramolecular cyclizations to forge the heterocyclic core.

Sorangicin A : This complex macrolide antibiotic is known for its activity against RNA-polymerase. nih.gov The structure of Sorangicin A contains a unique dioxabicyclo[3.2.1]octane skeleton, which can be derived from pyran-based precursors. nih.gov The total synthesis of Sorangicin A is a significant challenge, requiring highly convergent strategies where key fragments are united, often involving chemistry that could be applied to functionalized dihydropyrans. nih.gov

| Natural Product | Key Dihydropyran Synthesis Method | Reference |

| (-)-Laulimalide | Pd-catalyzed stereospecific cyclization | nih.gov |

| (-)-Laulimalide | Ring-closing olefin metathesis | nih.gov |

| Sorangicin A | Convergent fragment coupling | nih.gov |

Dihydropyrans serve as valuable precursors in the de novo synthesis of carbohydrates and their mimetics. reading.ac.uk Their structural similarity to the pyranose form of sugars allows them to be chemically manipulated to install the necessary stereochemistry and functionality of carbohydrate scaffolds. The hetero-Diels-Alder reaction is a powerful tool in this context, allowing for the rapid construction of functionalized 2,3-dihydro-4H-pyran-4-ones from simple dienes and aldehydes, including those derived from carbohydrates. reading.ac.uk

Furthermore, synthetic approaches starting from non-carbohydrate precursors can lead to polyfluorinated sugar derivatives. For instance, a gold-catalyzed ring formation can produce a dihydropyran ring that is then subjected to electrophilic fluorination to introduce fluorine atoms at specific positions, mimicking the structure of fluorinated sugars. acs.org This strategy highlights the versatility of the dihydropyran scaffold in accessing complex and synthetically challenging carbohydrate analogues. acs.orgsoton.ac.uk

Development of Novel Polyfunctionalized Derivatives with Enhanced Synthetic Utility

The inherent reactivity of the dihydropyran scaffold allows for its elaboration into a variety of polyfunctionalized derivatives. The double bond can undergo various transformations, including epoxidation, dihydroxylation, and addition reactions, to introduce new functional groups. The substituents on the ring, such as the chloro and ethyl groups in this compound, provide additional sites for chemical modification.

For example, C-H oxidation is a powerful strategy for rapidly creating diverse and biologically relevant oxygenated motifs from simple olefins. nih.gov This approach can transform simple homoallylic oxygenates into stereochemically defined pyrans and other polyfunctionalized structures. nih.gov Such methods enhance the synthetic utility of the dihydropyran core, enabling its use as a versatile platform for building molecular complexity. nih.govresearchgate.net

Role in DNA-Encoded Library (DEL) Synthesis for Diverse Heterocycle Incorporation

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of new small-molecule drugs. researchgate.netvipergen.comwikipedia.org This technology involves synthesizing vast libraries of compounds where each molecule is covalently attached to a unique DNA barcode that encodes its chemical structure. vipergen.com The success of DEL synthesis hinges on the availability of a broad range of DNA-compatible chemical reactions.

The incorporation of diverse heterocyclic scaffolds, such as dihydropyrans, is crucial for expanding the chemical space of these libraries. vipergen.com While the direct application of this compound in published DEL syntheses is not specified in the search results, the development of DNA-compatible reactions for creating heterocycles is an active area of research. The principles of split-and-pool synthesis used to build DELs require reactions that are robust, high-yielding, and compatible with the aqueous, mild conditions necessary to maintain the integrity of the DNA tag. vipergen.comnih.gov The development of methods to incorporate functionalized dihydropyrans into DELs would provide access to novel chemical matter for screening against a wide range of biological targets. springernature.comx-chemrx.com

Emerging Trends and Future Research Directions in 5 Chloro 6 Ethyl 3,6 Dihydro 2h Pyran Chemistry

Development of Novel and Highly Selective Catalytic Systems

The synthesis of complex molecules like substituted dihydropyrans heavily relies on the development of efficient and selective catalysts. A significant trend is the move towards heterogeneous and recyclable catalytic systems that offer both high performance and operational simplicity.

Recent research has demonstrated the utility of novel metal-organic frameworks (MOFs) as highly effective catalysts. For instance, Ta-MOF nanostructures have been successfully synthesized and employed as reusable catalysts for the creation of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These catalysts exhibit desirable physicochemical properties, including high thermal stability and a large surface area, leading to high reaction efficiency and shorter reaction times. nih.govfrontiersin.org Similarly, zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum) has been used as a recyclable, heterogeneous Lewis acid catalyst for dihydropyran synthesis under solvent-free conditions, highlighting advantages such as high yields, short reaction times, and ease of catalyst recycling. ajchem-a.com

Organocatalysis has also emerged as a powerful tool. N-Heterocyclic Carbenes (NHCs), for example, have been shown to catalyze various cycloaddition reactions to produce dihydropyranones with high enantioselectivity. mdpi.com The versatility of NHCs allows for the activation of different substrates, leading to diverse and complex dihydropyran structures. mdpi.com Furthermore, enantioselective hydrogenation using modified palladium catalysts represents another frontier. The hydrogenation of a dihydropyran derivative over a 5% Pd/Al2O3 catalyst modified by cinchonidine (B190817) achieved the saturated product with up to 89% optical purity, showcasing the potential for creating specific stereoisomers. rsc.org

A particularly relevant advancement is the copper-catalyzed dynamic kinetic asymmetric transformation of cyclic racemic allyl halides, including 3-chloro-3,6-dihydro-2H-pyran, with alkylzirconium species. researchgate.net This method enables the enantioconvergent synthesis of highly enantioenriched products, directly addressing the challenge of controlling stereochemistry at the C3 position of the dihydropyran ring. researchgate.net

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ta-MOF Nanostructures | Multicomponent reaction for 1,4-dihydropyrans | High efficiency, reusability, short reaction time, mild conditions | nih.govfrontiersin.org |

| ZrCl4@Arabic Gum | Multicomponent reaction for dihydropyrans | Heterogeneous, recyclable, solvent-free conditions, simple operation | ajchem-a.com |

| N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Cycloadditions | High enantioselectivity, metal-free, versatile substrate scope | mdpi.com |

| Indium-mediated | Tandem Allylation/Prins Cyclization | Environmentally benign (aqueous media), tolerates sensitive groups | tminehan.comacs.org |

| Cinchonidine-modified Pd/Al2O3 | Asymmetric Hydrogenation | High optical purity (up to 89% ee) for specific substrates | rsc.org |

| Guanidine-Copper Complex | Asymmetric Allylic Borylation | Enantioconvergent, high regioselectivity and enantioselectivity | researchgate.net |

Exploration of Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, a major research thrust is the development of synthetic methods that minimize environmental impact. This involves the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes.

One prominent strategy is the use of aqueous media for synthesis. An indium-mediated one-pot synthesis of cis-2,6-disubstituted tetrahydropyrans proceeds efficiently in aqueous media, avoiding the need for hazardous organic solvents. tminehan.comacs.org This protocol is notable for being promoted by indium metal alone and tolerating acid-sensitive protecting groups. tminehan.com Another approach utilizes cost-effective and biodegradable ionic liquids, such as choline (B1196258) hydroxide, as catalysts in water for the synthesis of tetrahydrobenzo[b]pyrans. nih.gov This method offers good to excellent yields, a simple work-up procedure, and excellent recyclability of the catalyst. nih.gov

Solvent-free reaction conditions represent another significant advancement in sustainable synthesis. The use of the aforementioned ZrCl4@Arabic Gum catalyst for producing dihydropyran derivatives is performed without any solvent, which dramatically reduces waste generation. ajchem-a.com The combination of a recyclable catalyst with a solvent-free process exemplifies an ideal green chemistry protocol. ajchem-a.com Organocatalysis also contributes to sustainability, as organic catalysts are often non-toxic, stable, and low-cost, making them suitable for both laboratory and industrial-scale processes. rsc.org The goal of these methodologies is to create practical, efficient, and environmentally benign procedures for synthesizing a wide array of dihydropyran compounds. rsc.org

| Protocol | Solvent/Conditions | Catalyst | Key Sustainability Feature | Reference |

|---|---|---|---|---|

| Indium-Mediated Cyclization | Aqueous media | Indium metal | Elimination of organic solvents, benign promoter | tminehan.comacs.org |

| Ionic Liquid Catalysis | Water | [Choline][OH] | Biodegradable and recyclable catalyst, aqueous solvent | nih.gov |

| Multicomponent Synthesis | Solvent-free | ZrCl4@Arabic Gum | No solvent waste, recyclable catalyst | ajchem-a.com |

| Organocatalytic Annulation | Various organic solvents | Urea/Thiourea | Metal-free, low-cost catalyst, efficient | rsc.org |

Advanced Computational Design and Mechanistic Prediction for New Transformations

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Density Functional Theory (DFT) calculations are increasingly used to provide deep insights that guide the development of new synthetic methods for dihydropyrans.

Computational studies have been employed to investigate the thermal decomposition of various dihydropyran molecules. mdpi.com By calculating kinetic and thermodynamic parameters, researchers can understand the impact of substituents on the activation energy of the reaction and gain a deeper understanding of the transition state structures. mdpi.com Such studies have revealed that the decomposition often occurs through a concerted six-membered transition state, and that substituents can significantly influence the reaction's favorability. mdpi.com

DFT is also used to elucidate complex reaction mechanisms and predict stereoselectivity. For cycloaddition reactions forming dihydropyranones, computational analysis can identify the most favorable reaction pathways among several possibilities, confirming regio- and stereoselectivity. researchgate.net In some cases, these studies have been used to confirm that a reaction proceeds via a radical mechanism through Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, computational approaches are vital for understanding enzymatic catalysis, where quantum mechanical cluster models of an enzyme's active site can detail the reaction mechanism and the origin of stereospecificity. rsc.org This knowledge can then be applied to engineer enzymes for enhanced activity or a broader substrate scope. rsc.org Molecular docking, another computational technique, helps in predicting the binding conformations and affinities of dihydropyran derivatives to target proteins, which is crucial in structure-based drug discovery. nih.gov

Innovation in Functionalization Strategies for the Dihydropyran Core

Beyond the initial synthesis of the dihydropyran ring, significant research is dedicated to developing novel strategies for its subsequent functionalization. These methods allow for the creation of a diverse library of complex molecules from a common dihydropyran core.

The asymmetric allylic alkylation of 3-chloro-3,6-dihydro-2H-pyran is a prime example of a direct C-C bond-forming functionalization. researchgate.net This copper-catalyzed reaction allows for the enantioselective introduction of alkyl groups onto the dihydropyran ring, creating valuable chiral building blocks. researchgate.net

Other research has focused on leveraging reactive functional groups attached to the dihydropyran scaffold. For example, the highly selective base-promoted cyclization of enantiopure sulfinyl dienols yields allylic sulfinyl dihydropyrans. nih.gov The sulfinyl group then serves as a handle for further transformations; its reactivity towards oxidation, imination, and dihydroxylation provides routes to densely functionalized pyran derivatives. nih.gov The resulting allylic dihydropyranyl sulfones can undergo SN2' displacement reactions with organocuprates, offering a method to access enantiopure polyhydroxylated tetrahydropyrans, which are of interest for natural product synthesis. nih.gov The development of such multi-step functionalization sequences is key to building molecular complexity from the relatively simple dihydropyran core. researchgate.net

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

A major trend in modern organic synthesis is the shift from traditional batch processing to continuous flow chemistry, particularly for scalable and safer production. Flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and residence time, rapid mixing, and the ability to handle hazardous reagents and intermediates more safely. nih.govresearchgate.net

The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps without the need for intermediate isolation and purification. nih.govunimi.it This is particularly advantageous for the synthesis of complex molecules like active pharmaceutical ingredients, where multi-step sequences are common. nih.gov For the production of dihydropyrans, flow reactors could enable precise control over exothermic reactions or allow for the in situ use of unstable intermediates, improving yields and safety. uc.pt

Complementing flow chemistry is the rise of automated synthesis platforms that leverage artificial intelligence (AI) and robotics to accelerate the entire discovery process. youtube.com Systems like SynFini™ can analyze and optimize synthetic routes in seconds, then use high-throughput screening to validate reaction conditions before moving to a miniaturized, multi-step continuous flow production module. youtube.com Other approaches use cartridge-based automated synthesizers, which simplify the process by providing pre-packaged reagents and pre-programmed protocols, making automated synthesis more accessible to a broader range of chemists. youtube.com The integration of these technologies promises to dramatically reduce the development cycle for new dihydropyran-based molecules, enabling rapid, reproducible, and on-demand production from the lab to industrial scale. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.